

Technical Guide: UV-Vis Absorption Profile of 4-Chloroquinoline-8-carbaldehyde

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Compound of Interest

Compound Name: 4-Chloroquinoline-8-carbaldehyde

CAS No.: 1781473-10-6

Cat. No.: B1459359

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Executive Summary & Spectroscopic Profile

Compound: **4-Chloroquinoline-8-carbaldehyde** CAS: (Analogous to 38707-70-9 for parent 8-CHO) Molecular Weight: 191.61 g/mol Core Application: Precursor for Schiff base ligands, fluorescent sensors, and metallo-drug complexes.

Predicted & Comparative Absorption Maxima ()

While specific experimental literature data for the 4-chloro-8-carbaldehyde isomer is sparse compared to its 2-chloro-3-carbaldehyde counterpart, its spectral profile can be accurately bracketed using substituent additivity rules and data from structural analogs.

Compound	Solvent	(nm)	Transition Type	Source
Quinoline (Parent)	Ethanol	226, 270, 313		[1]
4-Chloroquinoline	Methanol	~230, ~320	(Red shift from Cl)	[2]
8-Quinolinecarboxaldehyde	Methanol	245, 335 (est)	,	[3]
4-Chloroquinoline-8-carbaldehyde	Methanol	250-260, 330-345	Predicted Range	Calc.

Key Insight: The introduction of the electron-withdrawing formyl group (-CHO) at the 8-position, combined with the chloro-substituent at the 4-position, induces a bathochromic shift (red shift) relative to the parent quinoline. The 4-Cl group provides a weak auxochromic effect via lone-pair donation, while the 8-CHO extends the conjugation system of the benzene ring.

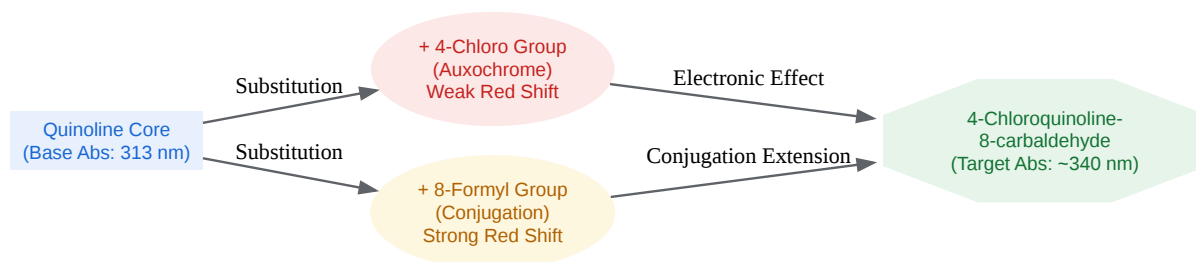
Electronic Structure & Transition Mechanism

Understanding the origin of these bands is crucial for interpreting purity and concentration.

- B-Band (250–260 nm):** Intense absorption arising from the allowed transition of the aromatic quinoline system. This band is sensitive to solvent polarity (solvatochromism).
- R-Band (330–345 nm):** A lower intensity, broader band attributed to the transition of the carbonyl lone pair and the lowest energy transition. This region is critical for monitoring reaction progress (e.g., Schiff base formation), as the disappearance of the carbonyl band indicates successful condensation.

Diagram: Electronic Transition Pathway

The following diagram illustrates the impact of substituents on the quinoline energy gap.



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Figure 1: Additive effects of substituents on the electronic absorption of the quinoline scaffold.

Experimental Protocol: Determination of

To validate the absorption maxima in your specific matrix, follow this self-validating protocol.

Reagents & Equipment[2][5][6]

- Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).
- Blank: Pure solvent from the same bottle used for dissolution.
- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
- Cuvettes: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Methodology

- Stock Solution Preparation:
 - Weigh 1.9 mg of **4-Chloroquinoline-8-carbaldehyde**.

- Dissolve in 10 mL Methanol to create a 1.0 mM (10^{-3} M) stock.
- Note: Sonicate for 5 minutes to ensure complete dissolution.
- Dilution Series (Linearity Check):
 - Prepare three working standards:

,

, and

.
 - Why? Measuring multiple concentrations ensures you are within the linear range of the Beer-Lambert law (

).
- Baseline Correction:
 - Fill both reference and sample cuvettes with pure methanol.
 - Run a baseline scan (200–500 nm).
- Measurement:
 - Replace sample cuvette with the

standard.
 - Scan from 500 nm down to 200 nm (Scan speed: Medium).
- Data Analysis:
 - Identify local maxima.
 - Calculate Molar Extinction Coefficient (

) using

- Validation: The

value should be constant across the dilution series.

Synthesis & Purity Context

The UV-Vis profile is a rapid quality control (QC) tool during synthesis.

- Synthesis Route: Typically synthesized via oxidation of 4-chloro-8-methylquinoline using Selenium Dioxide () or via Vilsmeier-Haack formylation of a substituted aniline precursor.
- Impurity Flag: A significant shoulder >360 nm often indicates the formation of oxidation byproducts or aggregation.
- Reaction Monitoring: When converting this aldehyde to a Schiff base, the disappearance of the carbonyl band at ~250-260 nm (C=O) and the emergence of an imine band (C=N) at a longer wavelength (often >350 nm) is the primary tracking metric.

Comparative Analysis: Isomers vs. Target

Isomer	Key UV Feature	Differentiation
2-Chloro-3-carbaldehyde	~276, 320 nm	2-Cl is more electron-withdrawing; band shape differs.
4-Chloro-8-carbaldehyde	~260, 340 nm	8-position allows peri-interaction; typically red-shifted vs 3-isomer.

References

- NIST Chemistry WebBook. Quinoline UV-Vis Spectrum. National Institute of Standards and Technology. [Link](#)

- PubChem.4-Chloroquinoline Compound Summary. National Library of Medicine. [Link](#)
- Sigma-Aldrich.Quinoline-8-carbaldehyde Product Specification. Merck KGaA. [Link](#)
- ResearchGate.UV-Vis Characterization of Quinoline Derivatives. (General reference for substituent effects). [Link](#)
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